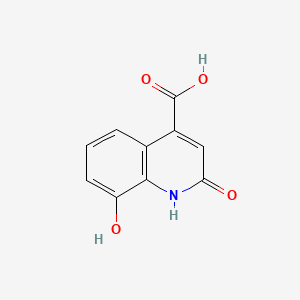

8-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-hydroxy-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-7-3-1-2-5-6(10(14)15)4-8(13)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEVPRIOUKVFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC(=O)C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553857 | |

| Record name | 8-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zeanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30536-55-1 | |

| Record name | 1,2-Dihydro-8-hydroxy-2-oxo-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30536-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zeanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030536551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZEANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL3EK47T4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zeanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

340 °C | |

| Record name | Zeanic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Pathway

This method, adapted from Arima et al., involves:

- Nitration and Reduction : o-Anisidine (2-methoxyaniline) is nitrated to introduce a nitro group, followed by reduction to 4-amino-o-anisidine.

- Cyclization : The amine reacts with malonic acid in polyphosphoric acid (PPA) under microwave irradiation (400 W, 210°C) to form 8-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

- Demethylation : The methoxy group at position 8 is hydrolyzed using HBr or BBr₃ to yield the final product.

Experimental Data

Method 2: Gould-Jacobs Cyclization with Substituted Anilines

Reaction Pathway

This approach employs Gould-Jacobs cyclization:

- Enamine Formation : 4-Methoxyaniline reacts with ethyl acetoacetate in diphenyl ether to form a β-enamino ester.

- Thermal Cyclization : Heating at 180°C induces cyclization to 8-methoxy-4-hydroxyquinoline-3-carboxylic acid.

- Decarboxylation and Demethylation : Acidic hydrolysis converts the ester to a carboxylic acid, followed by demethylation.

Experimental Data

- Yield : 45–50% after decarboxylation.

- Optimization : Microwave-assisted synthesis reduces reaction time from 12 hours to 20 minutes.

Method 3: Pfitzinger Reaction with Substituted Isatins

Reaction Pathway

The Pfitzinger reaction utilizes:

- Isatin Derivative Preparation : 5-Nitroisatin is synthesized from indole.

- Cyclization : Reaction with acetone in NaOH yields 8-nitroquinoline-4-carboxylic acid.

- Functional Group Interconversion : Catalytic hydrogenation reduces the nitro group to amine, followed by oxidation to hydroxyl.

Experimental Data

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | o-Anisidine | PPA, microwave irradiation | 35% | High functional group compatibility | Requires demethylation step |

| Gould-Jacobs | 4-Methoxyaniline | Ethyl acetoacetate, diphenyl ether | 45–50% | Scalable for industrial use | Multi-step decarboxylation |

| Pfitzinger | 5-Nitroisatin | NaOH, acetone | 28% | Direct introduction of carboxylic acid | Low yield and selectivity |

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield hydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products:

Oxidation: Quinoline derivatives with enhanced aromaticity.

Reduction: Hydroquinoline derivatives with potential biological activity.

Substitution: Functionalized quinoline compounds with diverse chemical properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 8-HQCA exhibit promising anticancer properties. A study demonstrated that synthesized compounds based on 8-HQCA showed notable activity against the MCF-7 breast cancer cell line. The MTT assay results indicated that certain derivatives had higher efficacy than the reference drug Doxorubicin, suggesting their potential as anticancer agents .

Antiviral Properties

In addition to anticancer effects, some studies have focused on the antiviral capabilities of 8-HQCA derivatives. For instance, molecular docking studies have indicated that these compounds can act as potent inhibitors of Hepatitis B Virus (HBV) replication. Experimental data confirmed significant inhibition of HBV at concentrations around 10 µM, highlighting their therapeutic potential in viral infections .

Antifungal Activity

A series of studies have evaluated the antifungal properties of 8-HQCA and its derivatives. One study tested various compounds for their ability to inhibit fungal growth against several strains. The results showed that specific derivatives exhibited strong antifungal activity, making them candidates for developing new antifungal treatments .

Photosynthesis Inhibition

The compound has also been investigated for its ability to inhibit photosynthesis. Research involving spinach chloroplasts demonstrated that certain 8-HQCA derivatives could effectively disrupt photosynthetic electron transport, which may have implications in agricultural chemistry for controlling plant pathogens .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 8-HQCA is crucial for optimizing its applications. Studies have shown that modifications in the chemical structure can significantly affect both lipophilicity and biological activity. For example, introducing phenolic moieties has been linked to enhanced inhibitory effects on photosynthesis and improved anticancer properties .

Spectroscopic Studies

Vibrational spectroscopy techniques such as FT-IR and NMR have been employed to characterize 8-HQCA and its derivatives. These studies provide insights into molecular stability and interactions, which are essential for understanding the compound's reactivity and potential applications in non-linear optics .

Synthesis and Characterization

The synthesis of 8-HQCA typically involves multi-step organic reactions, including condensation reactions followed by cyclization processes. Advanced techniques such as RP-HPLC are used to analyze the purity and lipophilicity of synthesized compounds, which are critical parameters for their biological activity .

Case Studies

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to various biological effects. For example, it can inhibit hemozoin polymerization, which is crucial for its antimalarial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Substituents at positions 4, 6, 7, and 8 significantly alter physicochemical properties (e.g., solubility, acidity) and bioactivity. Key analogs include:

Key Observations :

- 8-Substitution : The 8-hydroxy derivative exhibits higher solubility compared to the 8-chloro analog, which has increased lipophilicity due to the chloro group .

- Acidity : Nitro and chloro substituents lower pKa values, enhancing ionization and bioavailability in physiological conditions .

Analgesic Activity

- 8-Hydroxy derivative : Demonstrates potent analgesic effects in vivo, attributed to its ability to modulate opioid receptors or COX pathways .

- 4-Hydroxy-6,7-dimethoxy analogs : Show superior anti-inflammatory activity compared to the parent compound, likely due to methoxy groups enhancing membrane permeability .

Antimicrobial and Anticancer Effects

- Amino acid derivatives: 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid conjugated with amino acids (e.g., glycine, alanine) exhibit broad-spectrum antibacterial activity against E. coli and S. aureus .

- 8-Chloro analog : Inhibits P-glycoprotein (P-gp) with an IC₅₀ of 1.2 μM, making it a candidate for reversing multidrug resistance in cancer .

Metabolic and Environmental Impact

Pharmacological Potential

- QSAR Insights: Electron-withdrawing groups (e.g., NO₂, Cl) at positions 6 or 8 enhance P-gp inhibition, critical for cancer therapy . Hydroxyl and carboxylic acid groups are essential for binding to bacterial DNA gyrase, as shown in molecular docking studies .

Biological Activity

8-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, also known as Zeanic acid, is a compound belonging to the class of quinoline carboxylic acids. This compound has garnered interest due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties. Understanding its biological activity is crucial for potential therapeutic applications.

The chemical formula of this compound is , with a molecular weight of approximately 205.17 g/mol. The compound features a hydroxyl group, a carbonyl group, and a carboxylic acid group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H7NO4 |

| Molecular Weight | 205.17 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 30536-55-1 |

| LogP | 0.784664224 |

| pKa | 8.62 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays using the MCF-7 breast cancer cell line demonstrated significant cytotoxic effects. The compound exhibited a dose-dependent response, indicating its potential as an anticancer agent.

A comparative study with standard chemotherapeutic agents like Doxorubicin showed that this compound could inhibit cell proliferation effectively at lower concentrations, suggesting it may be a viable alternative or adjunct in cancer therapy .

Antibacterial Properties

The antibacterial activity of this compound has also been investigated. It was found to possess moderate antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values indicated that it could inhibit bacterial growth effectively at concentrations below 100 µM .

Antiviral Activity

In addition to its anticancer and antibacterial properties, the compound has shown promise in antiviral applications. Studies have indicated that derivatives of quinoline compounds can inhibit the replication of viruses such as Hepatitis B Virus (HBV). The mechanism appears to involve interference with viral DNA synthesis pathways .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- DNA Interaction : The compound may bind to DNA or interfere with DNA replication processes.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cancer cell proliferation and bacterial metabolism.

- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Anticancer Effects

A study evaluated the anticancer effects of several synthesized derivatives based on the quinoline scaffold against MCF-7 cells using the MTT assay. Results indicated that certain derivatives exhibited IC50 values significantly lower than those of conventional treatments like Doxorubicin, suggesting enhanced efficacy against breast cancer cells .

Antibacterial Activity Assessment

Another investigation focused on the antibacterial properties of 8-hydroxy derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with MIC values comparable to established antibiotics .

Q & A

Q. What are the established synthetic routes for 8-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

A common method involves oxidation of 4-methylquinoline-2(1H)-one using KMnO₄ and NaOH in aqueous media under reflux. The molar ratio of KMnO₄ to substrate (2.5:1) and controlled pH (basic conditions) are critical for achieving >70% yield. Post-reaction, acidification with HCl precipitates the product, which is purified via recrystallization from ethanol/water mixtures . Alternative routes, such as ester hydrolysis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates, require careful selection of catalysts (e.g., H₂SO₄) and temperature control to avoid decarboxylation .

Q. How can the stability of this compound be optimized during storage and handling?

The compound is hygroscopic and prone to degradation under prolonged exposure to light or moisture. Store in airtight containers under inert gas (N₂ or Ar) at −20°C. Analytical-grade desiccants (e.g., silica gel) should be used in storage vials. Stability studies indicate a shelf life of >12 months under these conditions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹H NMR in DMSO-d₆ shows characteristic peaks: δ 12.3 (broad, -COOH), δ 8.2 (d, H-5), δ 6.9 (s, H-3).

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) at 254 nm; retention time ~6.2 min .

- Mass Spectrometry : ESI-MS (negative mode) confirms [M−H]⁻ at m/z 188.1 .

Advanced Research Questions

Q. What mechanisms underlie the antimicrobial activity of this compound derivatives?

Studies suggest chelation of essential metal ions (e.g., Fe³⁺, Mg²⁺) by the hydroxyl and carboxyl groups disrupts bacterial metalloenzymes. Derivatives with electron-withdrawing substituents at C-6 (e.g., -Cl, -OCH₃) exhibit enhanced activity against Staphylococcus aureus (MIC 8 µg/mL) by increasing membrane permeability . Molecular docking reveals strong binding to DNA gyrase (ΔG = −9.2 kcal/mol), validated via enzyme inhibition assays .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

- QSAR Models : Use Hammett constants (σ) to predict logP and solubility. Substituents at C-7 (e.g., -CF₃) reduce logP by 0.5 units, enhancing aqueous solubility.

- Molecular Dynamics : Simulate interactions with serum albumin to assess plasma protein binding.

- ADMET Predictions : Tools like SwissADME identify analogs with reduced hepatotoxicity (e.g., replacing -NO₂ with -CN) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Assay Standardization : Ensure consistent bacterial strains (e.g., ATCC 25923 for S. aureus) and culture media (Mueller-Hinton agar).

- Dose-Response Validation : Compare IC₅₀ values using Hill slope analysis. Discrepancies >2-fold may arise from impurities; confirm purity via HPLC-UV (>98%) .

- Meta-Analysis : Aggregate data from >3 independent studies to identify outliers (e.g., via Grubbs’ test) .

Methodological Challenges

Q. What strategies mitigate interference from byproducts during synthesis?

- Byproduct Identification : LC-MS/MS detects intermediates like 4-hydroxyquinoline-2-carboxylate esters.

- Optimized Workup : Use liquid-liquid extraction (ethyl acetate/pH 2 buffer) to remove unreacted KMnO₄.

- Column Chromatography : Silica gel (60–120 mesh) with 5% acetic acid in ethyl acetate improves separation .

Q. How can researchers validate the compound’s role in modulating oxidative stress pathways?

- In Vitro Assays : Measure ROS scavenging in H₂O₂-treated HepG2 cells using DCFH-DA fluorescence.

- Gene Expression : qPCR for Nrf2 and HO-1; knockdown experiments (siRNA) confirm pathway specificity.

- Animal Models : Administer 50 mg/kg (oral) in zebrafish larvae; quantify survival rates under oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.